Structural Identity Differentiation: Platycoside G1 Versus Platycoside E and Platycodin D3
Platycoside G1 (compound 1) was isolated and structurally distinguished from co-occurring saponins platycoside G2 (2), platycoside G3 (3), platycodin D3 (4), and platycoside E (5) through comprehensive spectral analysis including NMR and mass spectrometry [1]. The structural differences include variations in sugar chain composition, linkage positions, and aglycone modifications, all of which preclude analytical interchangeability [1].
| Evidence Dimension | Molecular structure and glycosylation pattern |
|---|---|
| Target Compound Data | Platycoside G1: C64H104O34, MW 1417.5 g/mol, specific glycosidic linkages as characterized in isolation study |
| Comparator Or Baseline | Platycoside E (C69H112O38, MW 1549.6); Platycodin D3 (different aglycone modification); Platycoside G2/G3 (structurally distinct trace saponins from same fraction) |
| Quantified Difference | Structurally distinct compounds with different molecular formulas; not analytically interchangeable |
| Conditions | Structural characterization via NMR, MS, and chemical degradation [1] |
Why This Matters
For analytical method development and quality control of Platycodon grandiflorum extracts, Platycoside G1 requires a distinct reference standard; substitution with platycoside E or platycodin D will produce inaccurate quantification and failed method validation.
- [1] He Z, Han Q, Ye W, et al. New triterpenoid saponins from the roots of Platycodon grandiflorum. Tetrahedron. 2005;61(8):2211-2215. View Source
